2-(6-Chloropyridin-3-yl)propan-2-ol

Overview

Description

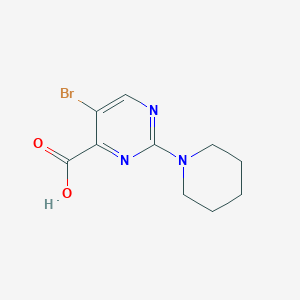

2-(6-Chloropyridin-3-yl)propan-2-ol is a chemical compound with the CAS number 68700-91-4 . It has a molecular weight of 171.63 and its molecular formula is C8H10ClNO . It is typically stored at room temperature .

Synthesis Analysis

The synthesis of 2-(6-Chloropyridin-3-yl)propan-2-ol involves a two-stage process . In the first stage, 2-chloro-5-(1-hydroxy-1-methylethyl)pyridine and 1,1-dimethylethylenediamine are reacted at 140℃ for 72 hours . In the second stage, 1,2-diamino-2-methylpropane is added to the product of the first stage, and the mixture is refluxed at 140℃ for 72 hours . The reaction mixture is then concentrated under reduced pressure, and dichloromethane and a 2 mol/L aqueous sodium hydroxide solution are added . The aqueous layer is extracted with dichloromethane, and the organic layer is dried over anhydrous magnesium sulfate . The solvent is evaporated under reduced pressure, and the residue is purified by silica gel column chromatography to obtain the final product .Molecular Structure Analysis

The molecular structure of 2-(6-Chloropyridin-3-yl)propan-2-ol consists of a pyridine ring with a chlorine atom at the 6-position and a propan-2-ol group at the 3-position .Physical And Chemical Properties Analysis

2-(6-Chloropyridin-3-yl)propan-2-ol is a powder that is stored at room temperature . Its melting point is between 67-71°C .Scientific Research Applications

Environmental and Health Impact of Related Compounds

Research into the kinetics of chlorpyrifos, a related organophosphorothioate insecticide, and its principal metabolite, 3,5,6-trichloro-2-pyridinol, in human volunteers showed that these compounds are rapidly eliminated and therefore have a low potential to accumulate in humans upon repeated exposures. This suggests a relatively lower risk of long-term toxicity from environmental and occupational exposure under controlled conditions (Nolan et al., 1984).

Toxicity and Exposure Risks

Studies on sodium 3,5,6-trichloropyridin-2-ol poisoning, an intermediate in synthesizing chlorpyrifos, highlight the risks associated with its production and the need for further research into its toxicity mechanisms (Niu et al., 2014). Furthermore, environmental exposure to organophosphorus and pyrethroid pesticides in South Australian preschool children demonstrates the widespread exposure to such compounds, underscoring the importance of monitoring and controlling environmental contamination (Babina et al., 2012).

Occupational Exposure and Health Effects

A study of organophosphorus pesticide exposure and neurobehavioral performance among adolescents in Egypt provides insight into the health impacts of occupational exposure to pesticides, including chlorpyrifos. This research is crucial for understanding the neurobehavioral effects of long-term exposure and informs safety guidelines and exposure limits for workers (Rohlman et al., 2016).

Metabolism and Toxicokinetics

Research into the metabolic fate of chlorpyrifos in humans through the analysis of urine samples after acute intoxication provides valuable information on the metabolism and toxicokinetics of related compounds. Understanding these processes is essential for assessing exposure risks and developing treatment strategies for poisoning cases (Bicker et al., 2005).

Safety and Hazards

The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name |

2-(6-chloropyridin-3-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-8(2,11)6-3-4-7(9)10-5-6/h3-5,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHGXOFXIAHWPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN=C(C=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/structure/B2660149.png)

![rac-Methyl (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride](/img/structure/B2660154.png)

![3,4-Dihydro-4-phenyl-1,3,5-triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2660164.png)

![N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-4-nitrobenzenecarboxamide](/img/structure/B2660168.png)